molecular formula C43H58N10O9 B12107363 Enkephalin-leu, arg(6)-phe(7)-

Enkephalin-leu, arg(6)-phe(7)-

Cat. No.: B12107363
M. Wt: 859.0 g/mol
InChI Key: ODBIYIUNJKCWRX-UHFFFAOYSA-N
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Description

Enkephalin-leu, arg(6)-phe(7)- is a peptide belonging to the enkephalin family, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and stress responses in the body. Enkephalins are found in various regions of the brain and spinal cord and are involved in regulating nociception, mood, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin-leu, arg(6)-phe(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of enkephalin-leu, arg(6)-phe(7)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Enkephalin-leu, arg(6)-phe(7)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enkephalin-leu, arg(6)-phe(7)- has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain, stress, and immune responses.

    Medicine: Potential therapeutic applications in pain management and treatment of mood disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Enkephalin-leu, arg(6)-phe(7)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The peptide also modulates the activity of various signaling pathways, including the cAMP (cyclic adenosine monophosphate) pathway, which plays a role in pain and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enkephalin-leu, arg(6)-phe(7)- is unique due to its specific amino acid sequence, which confers distinct binding affinities and physiological effects compared to other enkephalins and opioid peptides. Its ability to modulate both pain and stress responses makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N10O9/c1-26(2)20-33(40(59)51-32(14-9-19-47-43(45)46)39(58)53-35(42(61)62)23-28-12-7-4-8-13-28)52-41(60)34(22-27-10-5-3-6-11-27)50-37(56)25-48-36(55)24-49-38(57)31(44)21-29-15-17-30(54)18-16-29/h3-8,10-13,15-18,26,31-35,54H,9,14,19-25,44H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,60)(H,53,58)(H,61,62)(H4,45,46,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBIYIUNJKCWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N10O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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